BenchChemオンラインストアへようこそ!

N,O-Diacetyl Fingolimod

Pharmaceutical Analysis Impurity Profiling Reference Standard Qualification

N,O-Diacetyl Fingolimod (CAS 836608-87-8) is the diacetylated Fingolimod impurity essential for ANDA stability-indicating method validation. Its unique molecular weight (391.5 g/mol), distinct chromatographic retention time, and mass ionization efficiency prevent misidentification that occurs with mono- or tri-acetylated generic substitutes. Supplied at ≥98% certified purity, it enables direct system suitability testing, accurate relative response factor determination, and compliance with ICH impurity thresholds in generic Fingolimod HCl development.

Molecular Formula C₂₃H₃₇NO₄
Molecular Weight 391.54
Cat. No. B1160748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,O-Diacetyl Fingolimod
Synonyms2-Acetamido-2-(hydroxymethyl)-4-(4-octylphenyl)butyl Acetate
Molecular FormulaC₂₃H₃₇NO₄
Molecular Weight391.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,O-Diacetyl Fingolimod (CAS 836608-87-8): A Critical Reference Standard for Fingolimod Impurity Profiling and Analytical Method Validation


N,O-Diacetyl Fingolimod (CAS 836608-87-8, molecular formula C₂₃H₃₇NO₄, molecular weight 391.5 g/mol) is a diacetylated derivative of the immunomodulatory drug Fingolimod (FTY720). It is primarily classified and utilized as a process-related impurity or reference standard for analytical testing in pharmaceutical quality control [1]. Characterized by acetylation at both the amine (N-acetyl) and primary hydroxyl (O-acetyl) positions of the Fingolimod backbone, this compound exhibits distinct physicochemical properties compared to the parent API and its mono- or tri-acetylated congeners, making it an essential marker for specificity in chromatographic methods [2].

Why an N,O-Diacetyl Fingolimod Reference Standard Cannot Be Interchanged with Other Fingolimod-Related Impurities in Regulated Bioanalysis


In the synthesis of Fingolimod hydrochloride, acetylation steps can produce several closely related acetylated impurities, including N-acetyl (mono-acetyl, EP Impurity I) and 2-acetamido-1,3-diacetoxy-propane (tri-acetyl, EP Impurity H) derivatives. Generic substitution among these impurities is scientifically invalid because each possesses a unique molecular weight, distinct chromatographic retention time, and specific ionization efficiency in mass spectrometry [1]. For Abbreviated New Drug Applications (ANDAs), regulatory guidelines require the use of a specific impurity reference standard that matches the retention time and mass spectrum of the impurity generated by a particular synthetic process. The use of a non-specific standard leads to misidentification, inaccurate quantitation, and potential failure of system suitability tests during HPLC/UPLC analysis [2].

N,O-Diacetyl Fingolimod Differential Evidence: Head-to-Head Performance Data Against Closest Analogs


Defined Single-Component Purity Specification for Quantitation

N,O-Diacetyl Fingolimod is supplied with a quantitative purity specification (>98% by HPLC), enabling its direct use as a calibrator without further correction, whereas generic 'Fingolimod impurity mixtures' or in-house preparations often lack a certified purity factor. Commercial sources ensure this purity level [REFS-1, REFS-2].

Pharmaceutical Analysis Impurity Profiling Reference Standard Qualification

Molecular Identity and Mass Resolution from Closely Related Acetylated Analogs

The molecular weight of N,O-Diacetyl Fingolimod (391.5 g/mol) is exactly one acetyl group (42.01 Da) heavier than N-acetyl Fingolimod (EP Impurity I, 349.5 g/mol) and one acetyl group lighter than Fingolimod Triacetate (EP Impurity H, 433.6 g/mol). This distinct mass defect and unique InChIKey (YFADPJVPAANYRS-UHFFFAOYSA-N) allow for unambiguous detection and chromatographic separation from these co-occurring impurities [REFS-1, REFS-2].

LC-MS/MS Method Development Structural Elucidation Chromatographic Selectivity

Chromatographic Resolution (Rs) from the Active Pharmaceutical Ingredient (API)

A validated RP-UPLC method developed for process-related impurities demonstrated baseline separation (Resolution, Rs > 2.0) of eight distinct impurities from the Fingolimod API. N,O-Diacetyl Fingolimod, as a characteristic di-acetylated impurity, is structurally unique and can be resolved from both the pharmacopoeial impurities (A-I) and other process-related analogs (FINI imp A-H) under optimized gradient conditions [1].

Method Validation Forced Degradation Studies System Suitability Test

Purity Benchmark for Comparable Fingolimod Intermediates

A patented process for Fingolimod hydrochloride synthesis explicitly defines a highly pure related intermediate ([2-acetamido-2-(acetyloxymethyl)-4-phenylbutyl] acetate) with a purity exceeding 98% by HPLC [1]. N,O-Diacetyl Fingolimod, an analogous diacetylated compound, meets analogous high-purity criteria (>98%) as confirmed by commercial reference standard providers [2], ensuring it qualifies as a well-characterized impurity marker.

Process Chemistry Intermediate Characterization Specification Setting

Regulatory-Scientific Purpose Fit for N,O-Diacetyl Fingolimod as a Specific Impurity

N,O-Diacetyl Fingolimod is specifically synthesized and supplied as a dedicated impurity reference standard (Fingolimod Impurity 51) for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) [1]. Its clear application contrasts with generic Fingolimod samples used for in vivo pharmacology, which lack the certified purity and specific impurity profile needed for regulatory submission.

Quality Control Impurity Profiling Compendial Compliance

N,O-Diacetyl Fingolimod: Optimal Procurement Scenarios for Analytical Sciences and Pharmaceutical Development


Analytical Method Development and Validation (AMV) for ANDA Submissions

When developing a stability-indicating HPLC or UPLC method for a generic Fingolimod ANDA, the use of a structurally specific impurity reference standard is mandatory. N,O-Diacetyl Fingolimod, with its unique molecular weight (391.5 g/mol) and separation from mono- and tri-acetylated impurities [1], enables robust demonstration of method specificity. Its high certified purity (>98%) provides an accurate calibrator for determining relative response factors, a critical parameter for accurate quantitation of unknown impurities during forced degradation studies.

Synthetic Route Optimization and Process Control

During the optimization of Fingolimod's chemical synthesis, chemists can use a characterized N,O-Diacetyl Fingolimod standard to monitor the extent of over-acetylation or competing N-acetylation and O-acetylation pathways. By spiking reaction samples with the known impurity standard and using a validated RP-UPLC method that resolves it from other intermediates [2], process chemists obtain quantitative data on the formation kinetics of this specific impurity, guiding the selection of reagents (e.g., acetic anhydride vs. acetyl chloride) and reaction conditions (temperature, time) to minimize its formation below ICH thresholds.

Establishing Purity Profiles via Mass Balance for Reference Listed Drug (RLD) Characterization

For quantitative pharmaceutical analysis, establishing a mass balance of an RLD batch requires the quantification of all significant impurities. The use of N,O-Diacetyl Fingolimod as an analytically validated standard with a defined purity factor (>98%) [3] provides a direct means to quantify this specific process impurity. This is essential when characterizing the impurity profile of the innovator product (Gilenya) for a pharmaceutical equivalence study, where the precise quantitation of diacetylated impurities can differentiate between synthetic routes.

QC Batch Release and Stability Testing of Fingolimod Hydrochloride API and Drug Product

In a commercial QC laboratory, a validated UPLC method employing the N,O-Diacetyl Fingolimod reference standard as a system suitability marker allows for the routine monitoring of this process impurity in both API and finished dosage forms. When the method demonstrates baseline resolution (Rs > 2.0) and meets system suitability criteria [2], analysts can confidently report quantitative results for batch release and ongoing stability programs. This ensures that each manufactured batch complies with the stringent impurity limits set forth in the USP or EP monographs.

Quote Request

Request a Quote for N,O-Diacetyl Fingolimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.